Phenyl 2-cyanoaziridine-1-carboxylate
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Overview
Description
Phenyl 2-cyanoaziridine-1-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group, a cyano group, and a carboxylate group attached to the aziridine ring. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-cyanoaziridine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenyl chloroformate with methyl aziridine-2-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to control the reactivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-cyanoaziridine-1-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions
Nucleophilic Ring-Opening: This reaction involves the attack of nucleophiles such as amines, thiols, or alcohols on the aziridine ring, leading to the formation of open-chain products.
Substitution: Substitution reactions can occur at the phenyl group or the cyano group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. The specific products depend on the nature of the nucleophile and the reaction conditions .
Scientific Research Applications
Phenyl 2-cyanoaziridine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 2-cyanoaziridine-1-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function . The molecular targets and pathways involved include thiol groups on proteins and enzymes, which can be selectively alkylated by the compound .
Comparison with Similar Compounds
Phenyl 2-cyanoaziridine-1-carboxylate can be compared with other aziridine derivatives, such as aziridine-2-carboxylic acid and aziridine-2-carboxamide. These compounds share similar reactivity due to the presence of the aziridine ring but differ in their substituents and specific applications .
Aziridine-2-carboxylic acid: This compound is used as an intermediate in the synthesis of amino acids and peptides.
Aziridine-2-carboxamide: Known for its anticancer properties, it is used in the development of immunomodulatory drugs.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
phenyl 2-cyanoaziridine-1-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c11-6-8-7-12(8)10(13)14-9-4-2-1-3-5-9/h1-5,8H,7H2 |
InChI Key |
CETKVTCUKOQKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C(=O)OC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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